5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Overview
Description
5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a benzisoxazole core, which is a fused ring system containing both benzene and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzisoxazole core. This can be achieved through cyclocondensation reactions involving appropriate precursors. The pyrazole moiety can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The final step involves the coupling of the pyrazole derivative with the benzisoxazole core under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of alkylated or acylated products.
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving nitrogen-containing heterocycles.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and have similar applications in medicinal chemistry.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities.
Sulfur-containing pyrazoles: These compounds have similar synthetic routes and applications in the development of new materials.
Uniqueness
What sets 5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE apart is its unique combination of a benzisoxazole core with a pyrazole moiety and a tert-butyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
5-tert-butyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11-12(10-20-22(11)5)9-19-17(23)16-14-8-13(18(2,3)4)6-7-15(14)24-21-16/h10,13H,6-9H2,1-5H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFSZNLTSUVMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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